molecular formula C11H10N6OS B5706786 5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol

5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol

Cat. No.: B5706786
M. Wt: 274.30 g/mol
InChI Key: WHGHQICOEWLCDV-UHFFFAOYSA-N
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Description

5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol is a complex organic compound that features both tetrazole and pyrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure, which includes a sulfanyl linkage, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol typically involves multiple steps. One common method starts with the reaction of phenyl isothiocyanate with sodium azide to form 1-phenyl-1H-tetrazole-5-thiol. This intermediate is then reacted with propargyl bromide to yield a propargylsulfanyl derivative. Finally, the propargylsulfanyl derivative undergoes a click reaction with various azides to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the tetrazole ring can be reduced to an amine.

    Substitution: The hydrogen atoms in the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol is unique due to its combination of tetrazole and pyrazole rings linked by a sulfanyl group. This structure provides a unique set of chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,4-dihydropyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6OS/c18-10-6-8(12-13-10)7-19-11-14-15-16-17(11)9-4-2-1-3-5-9/h1-5H,6-7H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGHQICOEWLCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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